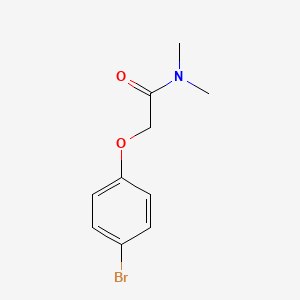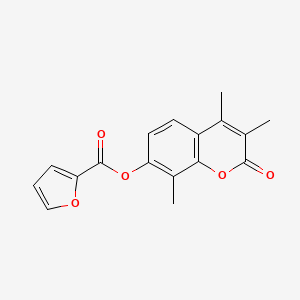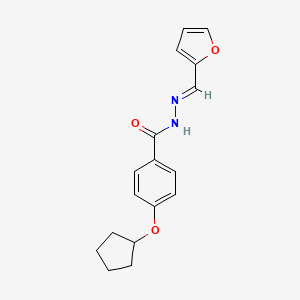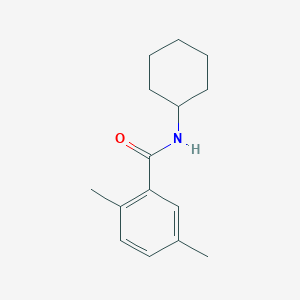
2-(4-bromophenoxy)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N,N-dimethylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In recent years, BPA has been extensively studied for its potential use in the development of new drugs, particularly for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N,N-dimethylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to inhibit the activity of the vascular endothelial growth factor (VEGF) pathway, which is involved in the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-bromophenoxy)-N,N-dimethylacetamide has also been found to inhibit the migration and invasion of cancer cells, which is necessary for the spread of cancer. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-bromophenoxy)-N,N-dimethylacetamide in scientific research is its low cost and ease of synthesis. 2-(4-bromophenoxy)-N,N-dimethylacetamide is a relatively simple compound to synthesize, and it can be produced on a large scale. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have a wide range of biological activities, making it useful for a variety of research applications. However, one limitation of using 2-(4-bromophenoxy)-N,N-dimethylacetamide in lab experiments is its potential toxicity. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-(4-bromophenoxy)-N,N-dimethylacetamide. One area of research is the development of new cancer drugs based on 2-(4-bromophenoxy)-N,N-dimethylacetamide. Researchers are currently exploring the use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in combination with other drugs to enhance its anti-tumor effects. Additionally, researchers are investigating the use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, researchers are exploring the potential use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in other fields, such as agriculture and environmental science.
合成法
The synthesis of 2-(4-bromophenoxy)-N,N-dimethylacetamide involves the reaction of 4-bromophenol with N,N-dimethylacetamide in the presence of a catalyst. This process yields 2-(4-bromophenoxy)-N,N-dimethylacetamide as a white crystalline solid with a high purity level. The synthesis of 2-(4-bromophenoxy)-N,N-dimethylacetamide is a relatively simple process and can be conducted on a large scale, making it a cost-effective reagent for scientific research.
科学的研究の応用
2-(4-bromophenoxy)-N,N-dimethylacetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-(4-bromophenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQVGQOGVQYWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)
![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)
![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)


![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)
